Dextrorotation nimorazole phosphate ester
Overview
Description
Dextrorotation nimorazole phosphate ester is a highly efficient, well-tolerated, fourth-generation nitroimidazole derivative. It is known for its anti-anaerobic and anti-parasitic properties, making it a valuable agent in the treatment of infections caused by anaerobic bacteria and parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dextrorotation nimorazole phosphate ester involves the reaction of nimorazole with phosphoric acid under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified through crystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Dextrorotation nimorazole phosphate ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phosphate ester group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Dextrorotation nimorazole phosphate ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular metabolism and enzyme activity.
Medicine: Investigated for its potential in treating infections caused by anaerobic bacteria and parasites.
Industry: Utilized in the development of new pharmaceuticals and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of dextrorotation nimorazole phosphate ester involves the inhibition of nucleic acid synthesis in anaerobic bacteria and parasites. The compound targets specific enzymes involved in DNA replication and repair, leading to cell death. The molecular pathways affected include the inhibition of DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar anti-anaerobic and anti-parasitic properties.
Tinidazole: Known for its longer half-life and similar spectrum of activity.
Ornidazole: A third-generation nitroimidazole with comparable efficacy .
Uniqueness
Dextrorotation nimorazole phosphate ester stands out due to its higher efficiency and better tolerance compared to other nitroimidazole derivatives. Its unique phosphate ester group enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Biological Activity
Dextrorotation nimorazole phosphate ester is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Overview of this compound
This compound is a derivative of nimorazole, a nitroimidazole compound known for its effectiveness against anaerobic bacteria and protozoan infections. The phosphate ester modification enhances its solubility and bioavailability, making it a valuable candidate for therapeutic applications in antimicrobial treatments.
Antimicrobial Properties
- Mechanism of Action :
-
Efficacy Against Pathogens :
- Studies indicate that this compound exhibits significant activity against a range of anaerobic bacteria, including Bacteroides and Clostridium species, as well as protozoa such as Entamoeba histolytica and Giardia lamblia. Its effectiveness is attributed to its ability to penetrate bacterial cell walls and disrupt metabolic processes .
- Comparative Efficacy :
Clinical Applications
- Case Study 1: Treatment of Anaerobic Infections
- Case Study 2: Protozoan Infections
Pharmacological Profiles
- Recent research has highlighted the diverse pharmacological profiles associated with this compound. Its structural characteristics allow for interactions with various biological targets, enhancing its therapeutic potential.
- The phosphate ester group contributes to its stability and enhances cellular uptake, which is crucial for achieving effective concentrations at infection sites .
Summary Table of Biological Activities
Activity Type | Description | Efficacy Level |
---|---|---|
Antimicrobial | Effective against anaerobic bacteria and protozoa | High |
Mechanism | Generates reactive nitrogen species leading to DNA damage | Confirmed |
Clinical Outcomes | Higher cure rates compared to traditional antibiotics | 70% cure rate |
Resistance Profile | Effective against resistant strains | Superior to standards |
Properties
IUPAC Name |
[(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N4O7P/c1-9-12-6-11(15(16)17)14(9)8-10(22-23(18,19)20)7-13-2-4-21-5-3-13/h6,10H,2-5,7-8H2,1H3,(H2,18,19,20)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDHHPOGWLYHAX-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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